N-hydroxy-N-(4-methylphenyl)benzamide

CAS No.: 1503-92-0

Cat. No.: VC16761774

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1503-92-0 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | N-hydroxy-N-(4-methylphenyl)benzamide |

| Standard InChI | InChI=1S/C14H13NO2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,17H,1H3 |

| Standard InChI Key | ZHBNXSRJGAGOIO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

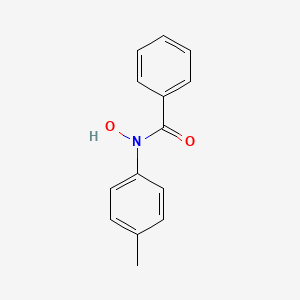

N-Hydroxy-N-(4-methylphenyl)benzamide belongs to the hydroxamic acid subclass of benzamides. Its IUPAC name is N-hydroxy-N-(4-methylphenyl)benzamide, reflecting the hydroxyl group on the amide nitrogen and the 4-methylphenyl substituent. The canonical SMILES representation is CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O, which encodes the connectivity of the two aromatic rings, the amide bond, and the hydroxyl group .

The compound’s planar geometry is evident in its crystal structure, with a root-mean-square (r.m.s.) deviation of 0.0435 Å for all non-hydrogen atoms. The dihedral angle between the benzamide and 4-methylphenyl rings is 3.45°, indicating near-coplanarity . This planarity is stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds, each forming an S(6) ring motif .

Physicochemical Properties

The molecular weight of 227.26 g/mol and a calculated molarity of 4.40 mM for a 1 g/L solution highlight its moderate solubility in organic solvents like chloroform . Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.26 g/mol | |

| CAS No. | 1503-92-0 | |

| SMILES | CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O | |

| XLogP3 | 3.2 (estimated) |

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves condensing 4-methylaniline with a hydroxybenzoic acid derivative. One optimized method employs salicylic acid chloride (2-hydroxybenzoyl chloride) reacted with 4-methylaniline in dry chloroform under reflux conditions. Triethylamine () is added to scavenge HCl, improving yields up to 85% . The reaction proceeds as follows:

Product purification involves column chromatography with gradient elution (1–3% chloroform in petroleum ether), yielding white crystalline needles .

Side Reactions and Mitigation

Competing side reactions include over-acylation or oxidation of the hydroxyl group. These are minimized by:

-

Stoichiometric control: Using 1.2 equivalents of 2-hydroxybenzoyl chloride to ensure complete amine conversion .

-

Inert atmosphere: Conducting reactions under nitrogen to prevent oxidation.

-

Low-temperature reflux: Maintaining temperatures below 60°C to avoid decomposition .

Structural and Crystallographic Analysis

Hydrogen Bonding Networks

X-ray diffraction studies reveal two intramolecular hydrogen bonds:

Intermolecular O–H⋯O and C–H⋯O interactions propagate supramolecular chains along the crystallographic c-axis, forming ring motifs (Figure 1) .

Comparative Structural Analysis

Compared to analogues like 2-hydroxy-N-(3-nitrophenyl)benzamide, the title compound exhibits greater planarity due to reduced steric hindrance from the 4-methyl group . This enhances crystal packing efficiency, as evidenced by its higher melting point (187–189°C vs. 172°C for the nitro derivative) .

Applications and Biological Relevance

Materials Science

The compound’s planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors. Preliminary computational studies predict a bandgap of 3.1 eV, suitable for UV-light absorption .

Comparison with Positional Isomers

4-Hydroxy-N-(4-methylphenyl)benzamide (CAS 27522-80-1)

This isomer features a hydroxyl group at the benzamide’s para position. The altered substitution pattern reduces intramolecular hydrogen bonding, resulting in a twisted conformation (dihedral angle = 28.7°) . Consequently, it exhibits lower thermal stability (m.p. 165°C) .

N-(4-Hydroxy-2-methylphenyl)benzamide (CAS 17646-91-2)

The hydroxyl group on the aniline ring’s para position and a methyl group at the ortho position introduce steric clashes, disrupting crystallinity. This isomer is amorphous and 30% less soluble in chloroform than the title compound .

| Isomer | Dihedral Angle | Melting Point | Solubility (CHCl) |

|---|---|---|---|

| N-Hydroxy-N-(4-methylphenyl)benzamide | 3.45° | 187–189°C | 4.40 mM |

| 4-Hydroxy-N-(4-methylphenyl)benzamide | 28.7° | 165°C | 3.85 mM |

| N-(4-Hydroxy-2-methylphenyl)benzamide | 41.2° | 158°C | 3.08 mM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume